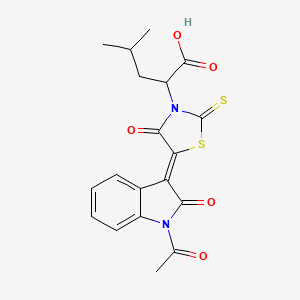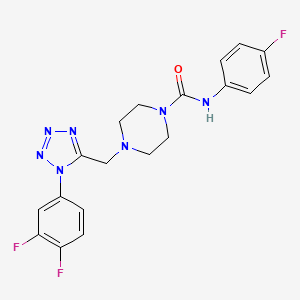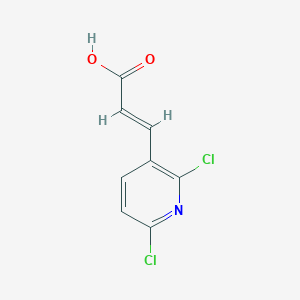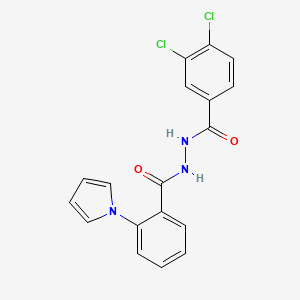
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis of Novel Derivatives : Research has explored the synthesis of various pyridazine derivatives, demonstrating their potential in creating compounds with antimicrobial activity. For instance, studies have detailed the synthesis of sulphonamide derivatives, showing good antimicrobial activity against various strains (Fahim & Ismael, 2019).
- Chemical Properties and Applications : The chemistry of pyrido[1,2-a]azepines, related to pyridazine structures, has been examined for their synthesis, structure, reactivity, and applications. These derivatives are notable in medicinal chemistry for their physiological activity, including acting as ACE inhibitors or dual inhibitors for treating cardiovascular diseases (Fischer, 2011).
Antimicrobial and Antinociceptive Activity
- Antimicrobial Activity : Various studies have synthesized pyridazine and related heterocyclic compounds, evaluating their antimicrobial efficacy. For example, compounds with a pyridazinone core have shown promising results against a range of microbial species, with some exhibiting high activity comparable to standard drugs (Darwish et al., 2014).
- Antinociceptive Activity : Pyridazine derivatives have been investigated for their antinociceptive (pain-relieving) activity. Certain compounds have been found more potent than aspirin in Koster's Test, indicating their potential in pain management (Doğruer et al., 2000).
Molecular Docking and Computational Studies
- Computational Analysis : Computational calculations have been employed to understand the chemical properties of these compounds better, such as the HOMO-LUMO energy gap and Mulliken atomic charges. These studies provide insight into the reactivity and potential biological activity of the synthesized compounds (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)20-17(24)13-25-18-10-9-16(21-22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSHNPZXGWVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)
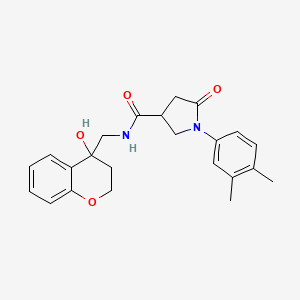
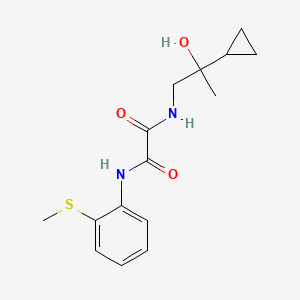
![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)

![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)
